molecular formula C22H21N5O2S B2927873 2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline CAS No. 1705154-67-1

2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline

Cat. No.: B2927873
CAS No.: 1705154-67-1
M. Wt: 419.5
InChI Key: MCPKTIQIPZBAPJ-UHFFFAOYSA-N
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Description

The compound 2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline is a heterocyclic hybrid molecule featuring a quinoxaline core linked via an ether bond to a piperidinyl-thiazole scaffold. The thiazole ring is substituted with a 4-methyl group and a 1H-pyrrol-1-yl moiety, while the piperidine is functionalized with a carbonyl group.

Properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-15-20(30-22(24-15)27-10-4-5-11-27)21(28)26-12-8-16(9-13-26)29-19-14-23-17-6-2-3-7-18(17)25-19/h2-7,10-11,14,16H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPKTIQIPZBAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a suitable diketone. The piperidine ring can be introduced via nucleophilic substitution reactions, followed by the attachment of the thiazole and pyrrole moieties through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Palladium on carbon, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Quinoxaline vs. Quinoline and Benzimidazole

  • Quinoxaline Core (Target Compound): The bicyclic quinoxaline (two nitrogen atoms at positions 1 and 4) offers planar aromaticity and electron-deficient properties, favoring interactions with enzymes or receptors requiring π-π stacking or charge-transfer interactions.
  • Quinoline-Based Analog (4b): The compound 2-[5-(4-methylphenyl)-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-pyrazol-1-yl]quinoline () replaces quinoxaline with quinoline, a monocyclic nitrogen-containing heterocycle.
  • Benzimidazole Hybrid: The benzimidazole–acrylonitrile hybrid () features a fused benzene-imidazole system, which enhances metabolic stability but may reduce solubility compared to quinoxaline .

Thiazole Substituent Variations

Target Compound’s Thiazole : The 4-methyl-2-(1H-pyrrol-1-yl) substitution on the thiazole introduces both hydrophobic (methyl) and hydrogen-bonding (pyrrole) groups. This contrasts with:

  • Thiazole-4-Carboxylic Acid Derivatives: The ethyl ester of 2-cyclohexyl-5-(quinoxalin-6-yl)thiazole-4-carboxylic acid () replaces pyrrole with a cyclohexyl group, increasing lipophilicity but eliminating hydrogen-bonding capacity .
  • Thiazole-2-Carbonyl Piperazine (JNJ-42226314) : This compound () uses a thiazole-2-carbonyl-piperazine linkage instead of a piperidine, altering ring basicity and conformational flexibility. Piperazine’s additional nitrogen may enhance solubility but reduce blood-brain barrier penetration compared to piperidine .

Key Insight : The pyrrole substitution in the target compound may confer unique selectivity in targeting proteins with polar binding pockets.

Piperidine/Piperazine Linker Modifications

  • Target Compound’s Piperidine : The piperidine ring is linked via a carbonyl group to the thiazole, providing rigidity and moderate basicity (pKa ~8–10).
  • Piperazine-Containing Analogs: Compounds like JNJ-42226314 () and 6-(4-(4-fluorophenyl)piperazin-1-yl)-quinoxaline () utilize piperazine, which has two nitrogen atoms. This increases water solubility but may introduce off-target interactions due to higher basicity .

Functional Group Impact on Physicochemical Properties

Compound Molecular Weight Key Functional Groups Potential Solubility
Target Compound ~447.5 g/mol* Quinoxaline, thiazole-pyrrole, ether Moderate (logP ~3†)
Quinoline-Pyrazole Hybrid (4b) ~481.5 g/mol Quinoline, pyrazole, piperazine Low (logP ~4)
Benzimidazole–Acrylonitrile Hybrid ~437.5 g/mol Benzimidazole, acrylonitrile Low (logP ~5)
JNJ-42226314 489.56 g/mol Thiazole-carbonyl, piperazine Moderate (logP ~2.5)

*Estimated based on molecular formula. †Predicted using analogous structures.

Biological Activity

The compound 2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a quinoxaline core, a thiazole moiety, and a piperidine unit. The synthesis typically involves multi-step reactions that integrate these heterocycles, enhancing the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Key mechanisms include:

  • CRF1 Receptor Antagonism : Similar compounds have been shown to act as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, which is implicated in stress-related disorders and neuroendocrine functions .
  • Anticancer Activity : Derivatives of quinoxaline have demonstrated significant anticancer properties through the inhibition of tumor cell proliferation. For instance, quinoxaline derivatives have shown high inhibitory effects on various tumor cell lines, outperforming standard chemotherapeutic agents like doxorubicin .

Anticancer Activity

Research indicates that compounds similar to 2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline exhibit potent anticancer activity. A study evaluated various quinoxaline derivatives against multiple cancer cell lines and reported IC50 values significantly lower than those of conventional treatments .

CompoundCell Line TestedIC50 Value (µM)Reference
Quinoxaline Derivative AMCF7 (Breast Cancer)10
Quinoxaline Derivative BA549 (Lung Cancer)15
Quinoxaline Derivative CHeLa (Cervical Cancer)12

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives containing thiazole rings have been linked to enhanced antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties by modulating neurotransmitter levels and reducing neuroinflammation. This is particularly relevant for conditions such as Alzheimer's disease, where acetylcholinesterase (AChE) inhibition can lead to improved cognitive function .

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study, a series of quinoxaline derivatives were synthesized and tested for their anticancer effects on various human cancer cell lines. The results indicated that compounds with similar structures to 2-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl}oxy)quinoxaline exhibited significant cytotoxicity with IC50 values ranging from 10 to 15 µM across different cell lines .

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole-containing compounds. The study revealed that these compounds effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

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